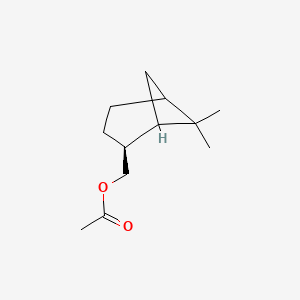

trans-Myrtanol, acetate

Description

Contextualization within Monoterpenoid Ester Chemistry

trans-Myrtanol, acetate (B1210297) belongs to the broad class of monoterpenoids, which are secondary metabolites synthesized from two isoprene (B109036) units. diva-portal.org These C10 compounds are known for their structural diversity and wide range of biological activities. nih.gov The addition of an acetate functional group places trans-myrtanol, acetate into the sub-category of monoterpenoid esters.

Esters like this compound are typically formed through the esterification of a terpene alcohol (in this case, trans-myrtanol) with an acid, such as acetic acid. cymitquimica.comvulcanchem.com In nature, these reactions are catalyzed by enzymes. The synthesis and separation of related monoterpene esters, such as myrtenyl acetate and trans-pinocarvyl acetate, can be achieved using lipase-catalyzed transesterification, highlighting a key methodology in the study and production of these compounds. diva-portal.org The pleasant, often fruity or floral aromas of many monoterpenoid esters make them significant components in the fragrance and flavor industries. cymitquimica.com The chemical structure, particularly the stereochemistry of the pinane (B1207555) framework, is crucial for the compound's properties and biological interactions. biosynth.com

Significance in Natural Products Discovery and Chemical Biology

The primary significance of this compound in academic research lies in its role as a natural product found within the essential oils of various plant species. Its discovery and characterization are part of the broader effort to identify and understand the vast chemical diversity of the plant kingdom.

For a long time, its isomer, myrtenyl acetate, was a more commonly identified component in essential oils, such as those from myrtle. nih.govresearchgate.net However, more detailed analytical studies have led to the specific identification of this compound as a natural constituent. For instance, it was identified for the first time as a natural component in the essential oil of Myrtus communis (myrtle) from Italy, where its concentration varied depending on the soil type the plant grew on. researchgate.netresearchgate.net Subsequent research has confirmed its presence in other plants.

Table 2: Documented Natural Occurrences of this compound

| Plant Species | Family | Plant Part | Concentration |

|---|---|---|---|

| Myrtus communis | Myrtaceae | Leaves | 4.2–5.2% nih.govresearchgate.net |

| Gynoxys miniphylla | Asteraceae | Leaves | 8.80% mdpi.com |

| Juniperus communis | Cupressaceae | Berries | Trace amounts to 0.2% scispace.com |

| Dizygostemon riparius | Plantaginaceae | Not specified | 0.1-0.2% museu-goeldi.br |

| Pectis brevipedunculata | Asteraceae | Aerial parts | Identified, but not quantified scielo.br |

In the field of chemical biology, the study of monoterpenoid esters is expanding to understand their ecological roles. For example, research on the mountain pine beetle (Dendroctonus ponderosae) has revealed that the beetles accumulate monoterpenyl esters, such as verbenyl oleate (B1233923) and myrtanyl oleate, during their development. nih.gov While trans-verbenol (B156527) is the critical aggregation pheromone, the discovery of these stored esters suggests they may serve as a previously unknown reservoir for pheromone precursors, playing a role in the synchronized mass colonization of host trees. nih.gov This finding places compounds like this compound and its analogues at the center of investigations into insect chemical communication and pest management strategies.

Evolution of Research Perspectives on Pinane Monoterpenoids

Research on pinane monoterpenoids, the chemical family to which this compound belongs, has evolved significantly over the decades. The foundational molecules of this family are α-pinene and β-pinene, which are among the most abundant and widely distributed monoterpenes in nature, particularly in the oleoresin of coniferous trees. nih.gov

Initial research focused on the extraction, isolation, and identification of these compounds from natural sources like turpentine. mdpi.com The primary interest was their use as commodity chemicals and as starting materials for the synthesis of other valuable aroma compounds. nih.govexlibrisgroup.com

The perspective broadened with the advent of biotransformation studies. Researchers began to explore how microorganisms and mammals metabolize pinane hydrocarbons. nih.gov These studies revealed complex enzymatic pathways, including allylic oxidation, epoxidation, and stereoselective hydroxylation, that convert simple precursors like α-pinene and β-pinene into a variety of more functionalized and often more valuable products, such as α-terpineol, verbenol, and myrtenol (B1201748). nih.govjmicrobiol.or.krresearchgate.net This research demonstrated that biotransformation could be a powerful, "natural" method for producing fine chemicals and flavor compounds. mdpi.comnih.gov

More recently, the focus has shifted again towards understanding the intricate biological and ecological roles of pinane monoterpenoids and their derivatives. There is a growing appreciation for their function in plant defense, as antimicrobial agents, and as key signaling molecules (semiochemicals) in insect communication. nih.govnih.govmdpi.com The synthesis of novel derivatives from the pinane scaffold is also an active area of research, with the aim of developing new compounds with specific pharmacological activities. nih.gov This evolution from viewing pinane monoterpenoids as simple natural isolates to recognizing them as complex biological effectors and versatile synthetic platforms underscores the dynamic nature of natural product research. abo.fi

Structure

3D Structure

Properties

CAS No. |

90934-53-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(2S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3/t9-,10?,11?/m1/s1 |

InChI Key |

UWHRPSXEBAXLDR-KPPDAEKUSA-N |

SMILES |

CC(=O)OCC1CCC2CC1C2(C)C |

Isomeric SMILES |

CC(=O)OC[C@H]1CCC2CC1C2(C)C |

Canonical SMILES |

CC(=O)OCC1CCC2CC1C2(C)C |

Origin of Product |

United States |

Phytochemical Occurrence and Biogeographic Distribution

Identification in Botanical Essential Oils

trans-Myrtanol acetate (B1210297), an oxygenated monoterpene, is a notable constituent in the essential oils of various aromatic plants. Its presence and concentration are highly dependent on the plant species, geographical origin, and specific chemotype.

The essential oil of Myrtle (Myrtus communis L.) is well-known for its chemical diversity, with different populations exhibiting distinct chemotypes. trans-Myrtanol acetate, often referred to as myrtenyl acetate in the literature, is a key marker for certain Myrtle chemotypes.

Studies have revealed significant variability in the concentration of myrtenyl acetate among Myrtus communis populations from different regions. For instance, Tunisian myrtle has been categorized into chemotypes where myrtenyl acetate can be a major component. In one study, the oil from white berries of Tunisian myrtle showed myrtenyl acetate as the principal constituent at 20.3%. nih.gov Conversely, some Algerian myrtle oils are characterized by a lack of myrtenyl acetate. tandfonline.com

Research on Croatian myrtle has also highlighted the variability of myrtenyl acetate, with concentrations in fruit oils ranging from 12.2% to 33.2% throughout the year. nih.gov In Montenegro, myrtle populations are classified based on the presence of myrtenyl acetate, with some samples showing significant amounts ranging from 5.4% to 21.6%. nih.gov Similarly, myrtle from Morocco has been found to contain myrtenyl acetate as a major compound, with one study reporting a concentration of 21.25%. uokerbala.edu.iq

The genetic makeup of the plant plays a crucial role in this variability. A study of 23 wild myrtle populations in Iran identified a specific chemotype designated as "myrtenyl acetate/limonene (B3431351)/linalool". tandfonline.com This underscores that the production of trans-myrtanol acetate is a genetically determined trait that gives rise to distinct chemical profiles within the same species.

Table 1: Percentage of trans-Myrtanol Acetate (Myrtenyl Acetate) in Myrtus communis Essential Oils from Different Geographic Locations

Geographic Origin Plant Part Percentage of trans-Myrtanol Acetate (%) Reference Tunisia White Berries 20.3 tandfonline.com Croatia Fruit 12.2 - 33.2 tandfonline.com Montenegro Not Specified 5.4 - 21.6 researchgate.net Morocco Leaves 21.25 mdpi.com Algeria Leaves & Berries Not detected nih.gov

The genus Gynoxys, belonging to the Asteraceae family, comprises numerous species native to the Andean region. Phytochemical investigations of their essential oils have revealed the presence of trans-myrtanol acetate in certain species.

In a study of the essential oil from the leaves of Gynoxys miniphylla, an endemic species from Ecuador, trans-myrtanol acetate was identified as a major constituent, accounting for 8.80% of the total oil. nih.govresearchgate.net This finding is significant as it highlights a new botanical source for this compound. The essential oil of G. miniphylla is primarily composed of monoterpenes and sesquiterpenes, with other major components including α-phellandrene, α-pinene, and germacrene D. nih.gov

trans-Myrtanol acetate has been identified in the essential oils of several other plant genera, although often in smaller quantities compared to the high-yielding Myrtus communis chemotypes.

Thymus : The essential oil of Thymus tosevii has been reported to contain trans-myrtanol acetate, with one analysis noting its presence at 7.9%. nih.govpreprints.org

Juniperus : Trace amounts of trans-myrtanol acetate have been detected in the essential oils of unripe and ripe berries of Juniperus communis from Lithuania and in the bark oil of Juniperus virginiana. scispace.comessencejournal.com

Helichrysum : Studies on Helichrysum petiolare have identified trans-myrtanol acetate in the essential oil from its flowers, leaves, and twigs, with concentrations ranging from less than 0.1% to 0.2%. innovareacademics.in

Dracocephalum : While not a primary source, some research on the essential oils of the Dracocephalum genus may indicate the presence of related monoterpene acetates, though specific data on trans-myrtanol acetate is less common.

Citrus : The occurrence of trans-myrtanol acetate in Citrus species is not widely documented in major essential oil profiles, which are typically dominated by other monoterpenes like limonene.

Table 2: Presence of trans-Myrtanol Acetate in Various Plant Genera

Genus Species Reported Concentration (%) Reference Thymus T. tosevii 7.9 tandfonline.com Juniperus J. communis Trace researchgate.net Juniperus J. virginiana Trace walshmedicalmedia.com Helichrysum H. petiolare <0.1 - 0.2 thescipub.com

Environmental and Habitat-Dependent Influences on Production

The production of trans-myrtanol acetate in plants is not solely dependent on genetics but is also significantly influenced by environmental and habitat-related factors. These factors can alter the plant's metabolism, leading to variations in the chemical composition of its essential oil.

A key example of this is seen in Myrtus communis. A study conducted on Caprione Promontory in Italy revealed that the soil type plays a critical role in the chemical profile of the essential oil. researchgate.net Myrtle plants growing on siliceous soils were found to produce higher percentages of linalool (B1675412), linalyl acetate, and trans-myrtanol acetate compared to those growing on calcareous soils. researchgate.nettandfonline.com This suggests that the mineral composition and pH of the soil can directly influence the biosynthetic pathways leading to the formation of trans-myrtanol acetate.

Furthermore, broader environmental conditions, including climate and geography, contribute to the variability in essential oil composition. uokerbala.edu.iqwalshmedicalmedia.com Seasonal variations can also impact the concentration of specific components. For instance, while one study on Croatian myrtle noted fluctuations in myrtenyl acetate levels throughout the year, others have found that the yield of myrtle leaf essential oil did not vary significantly with the seasons. nih.govthescipub.com The interplay of these factors—genetics, soil, climate, and season—results in the diverse chemotypes observed in nature. walshmedicalmedia.com

Biosynthetic Precursors and Intermediates in Natural Sources

trans-Myrtanol acetate is a monoterpenoid, and its biosynthesis in plants originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in the plastids of plant cells.

The direct precursor to myrtanol (B1616370), and subsequently trans-myrtanol acetate, is the monoterpene α-pinene. The biosynthesis proceeds through the following general steps:

Geranyl Pyrophosphate (GPP) Synthesis : IPP and DMAPP are condensed to form the C10 compound geranyl pyrophosphate (GPP), the common precursor for all monoterpenes.

Cyclization to α-Pinene : GPP is then cyclized by a specific terpene synthase enzyme, α-pinene synthase, to form α-pinene.

Hydroxylation to Myrtanol : α-Pinene undergoes a hydroxylation reaction to form myrtanol. This step is catalyzed by a cytochrome P450 monooxygenase. This reaction can lead to the formation of different stereoisomers, including cis- and trans-myrtanol.

Acetylation to trans-Myrtanol Acetate : Finally, trans-myrtanol is acetylated by an acetyltransferase enzyme, which transfers an acetyl group from acetyl-CoA to the hydroxyl group of trans-myrtanol, yielding trans-myrtanol acetate.

The presence and activity of the specific enzymes at each step, particularly the α-pinene synthase, the specific hydroxylase, and the acetyltransferase, determine the plant's capacity to produce trans-myrtanol acetate. The enantiomeric distribution of the precursor α-pinene can also influence the stereochemistry of the final product. For example, in Gynoxys miniphylla, (1S,5S)-(−)-α-pinene was found with a high enantiomeric excess, which likely serves as the stereospecific precursor for the myrtanol derivatives in that species. nih.gov

Stereochemical Investigations and Chiral Recognition

Enantiomeric Composition and Chirality Determination in Natural Extracts

trans-Myrtanol, acetate (B1210297) is a constituent of various plant essential oils, where its enantiomeric composition can vary significantly depending on the plant species. For instance, the essential oil of Gynoxys miniphylla Cuatrec., an endemic Andean species, was found to contain trans-myrtanol, acetate as a major component, accounting for 8.80% of the oil. mdpi.comnih.gov In this particular essential oil, the monoterpene fraction, which includes this compound, constituted 53.8–55.6% of the total oil. mdpi.comnih.gov

Further studies on other species of the same genus, such as Gynoxys cuicochensis and Gynoxys sancti-antonii, have also identified this compound, highlighting the variable chemical profiles even within a single genus. acs.orgnih.gov The enantioselective analysis of essential oils is crucial for determining the origin and purity of natural products. In the case of Gynoxys miniphylla, while the enantiomeric distribution of several other chiral terpenes was determined, the specific enantiomeric ratio of this compound was not detailed in the study. mdpi.comnih.gov However, the presence of other enantiomerically pure or enriched compounds in the same oil, such as (1S,5S)-(−)-α-pinene (98.2% ee) and (R)-(−)-α-phellandrene (100% ee), suggests that the biosynthesis of terpenoids in this plant is highly stereocontrolled. mdpi.comnih.gov Similarly, the essential oil of myrtle (Myrtus communis) is known to contain trans-myrtanol acetate among other terpenoids. researchgate.net

The determination of the enantiomeric composition of this compound in these complex natural mixtures relies on advanced analytical techniques, primarily enantioselective gas chromatography.

Development of Enantioselective Analytical Methodologies

The separation and quantification of the enantiomers of this compound and its precursor, trans-myrtanol, are essential for quality control of essential oils and for studying stereoselective processes. Enantioselective gas chromatography (GC) is the most powerful and widely used technique for this purpose.

Chiral stationary phases (CSPs) based on modified cyclodextrins are commonly employed for the enantiomeric separation of chiral volatile compounds. For instance, a β-cyclodextrin-based enantioselective column (2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin) has been successfully used to analyze the chiral components of Gynoxys miniphylla essential oil. mdpi.comnih.gov Similarly, a chiral beta-cyclodextrin (B164692) column was used in the analysis of biotransformation products of α-pinene, which can include myrtenol (B1201748), a precursor to this compound. researchgate.netbioline.org.br

In addition to GC, other innovative techniques are being explored. A recent study demonstrated the use of chiral ionic liquids (CILs) based on cis- and trans-myrtanol for the enantioselective liquid-liquid extraction of DL-3-phenyllactic acid. nih.govresearchgate.net This approach highlights the potential of myrtanol (B1616370) derivatives themselves to act as chiral selectors. The synthesis of these CILs started from (1S)-(-)-β-pinene, a common precursor for myrtanol. nih.govresearchgate.net Quantum mechanical calculations were used to understand the chiral recognition mechanism, revealing that the trans-CIL isomer exhibited superior recognition for one of the enantiomers of the target molecule. nih.govresearchgate.net

Interactive Data Table: Enantioselective Analytical Methods

| Analytical Technique | Chiral Selector/Stationary Phase | Application | Reference |

| Enantioselective Gas Chromatography (GC) | 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin | Analysis of chiral components in Gynoxys miniphylla essential oil. | mdpi.com, nih.gov |

| Enantioselective Gas Chromatography (GC) | Chiral beta-cyclodextrin | Analysis of biotransformation products of α-pinene. | researchgate.net, bioline.org.br |

| Enantioselective Liquid-Liquid Extraction (LLE) | Chiral Ionic Liquids (CILs) based on trans-myrtanol | Separation of DL-3-phenyllactic acid enantiomers. | nih.gov, researchgate.net |

Stereochemical Aspects in Biotransformation Processes

The stereochemistry of this compound and its precursors is profoundly influenced by biotransformation processes, where microorganisms or plant cells are used to carry out chemical reactions. These biocatalytic systems often exhibit high stereo- and regioselectivity.

The biotransformation of monoterpenes like α-pinene, a common natural starting material, can lead to the formation of various oxygenated derivatives, including myrtenol, the direct precursor of this compound. Studies using plant cell cultures of Psychotria brachyceras and Rauvolfia sellowii have demonstrated the conversion of both (+) and (-)-α-pinene to the corresponding verbenone, with myrtenol being identified as one of the intermediates. researchgate.netbioline.org.br The stereochemical outcome of these biotransformations is often dependent on the specific microorganism or plant cell line used and the enantiomer of the starting material. For example, some microbial transformations show a lack of enantioselectivity, converting both (+)- and (-)-α-pinene to similar products, while others can be highly enantioselective. bioline.org.brnih.gov

Whole-cell biocatalysis using non-conventional yeasts has also been explored for the bioconversion of monoterpenes. For instance, the biotransformation of (1R)-(-)-myrtenal, a related pinane (B1207555) derivative, by various yeast strains predominantly yielded myrtenol through the action of carbonyl reductases (CRs). mdpi.com This highlights the potential for producing specific enantiomers of myrtanol through carefully selected biocatalytic systems. The subsequent acetylation to this compound can then be achieved through chemical or enzymatic methods.

Interactive Data Table: Biotransformation of Pinane Monoterpenes

| Substrate | Biocatalyst | Major Products | Stereochemical Aspect | Reference |

| (+)- and (-)-α-Pinene | Psychotria brachyceras, Rauvolfia sellowii | Verbenone, Myrtenol | Myrtenol identified as an intermediate. | researchgate.net, bioline.org.br |

| (1R)-(-)-Myrtenal | Non-conventional yeasts (e.g., Candida freyschussii) | Myrtenol | Carbonyl reductase (CR) activity leads to the alcohol. | mdpi.com |

| α-Pinene | Absidia corulea | α-Terpineol, Isoterpineol | No significant enantioselectivity observed. | nih.gov |

Chiral Resolution Techniques for this compound and its Precursors

Chiral resolution is a crucial technique for separating enantiomers from a racemic mixture. While direct resolution of this compound is less commonly described, the resolution of its precursor, trans-myrtanol, is a key step in obtaining enantiomerically pure forms of the acetate.

Enzymatic resolution, particularly through lipase-catalyzed transesterification, is a powerful method for resolving racemic alcohols. This technique takes advantage of the different rates at which a lipase (B570770) acylates the two enantiomers of an alcohol. For instance, lipases can be used for the transesterification of terpene alcohols with vinyl acetate, allowing for the separation of the resulting esters (like myrtenyl acetate) from the unreacted alcohol enantiomer. diva-portal.org

Another approach involves the use of chiral derivatizing agents to form diastereomers, which can then be separated by conventional chromatographic or crystallization methods. The chiral auxiliary can then be cleaved to yield the enantiomerically pure alcohol.

More recently, the development of chiral ionic liquids (CILs) has opened new avenues for chiral separation. As mentioned earlier, CILs derived from myrtanol have shown promise in enantioselective liquid-liquid extraction. nih.govresearchgate.net This principle can be applied to the resolution of racemic mixtures, where the CIL selectively extracts one enantiomer from a solution, leading to its enrichment. A multi-stage extraction process can achieve high enantiomeric excess. nih.gov

Role as a Chiral Building Block in Advanced Synthesis

Enantiomerically pure trans-myrtanol and its derivatives, including the acetate, are valuable chiral building blocks in asymmetric synthesis. Their rigid bicyclic structure and defined stereochemistry can be used to control the stereochemical outcome of chemical reactions.

Derivatives of myrtanol have been employed as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the reaction, the auxiliary is removed. For example, a chiral spiro-oxazolidinone auxiliary derived from cis-myrtanol (B97129) has been synthesized and used in asymmetric aldol (B89426) reactions. umich.eduarkat-usa.org While this example uses the cis-isomer, it illustrates the principle of how the myrtane framework can be utilized to induce chirality.

Furthermore, myrtanol-derived structures have been incorporated into chiral ligands for metal-catalyzed asymmetric reactions. For instance, new chiral 3-amino-2H-azirines have been synthesized where a chiral residue derived from (-)-trans-myrtanol (B191922) is part of the molecule. iucr.orgnih.gov These chiral ligands can then be complexed with metals like palladium to create catalysts for asymmetric synthesis. iucr.orgnih.gov The defined stereochemistry of the trans-myrtanol moiety plays a crucial role in creating a specific chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.

The synthesis of chiral borate (B1201080) anions incorporating a myrtanyl group is another example of leveraging the stereochemistry of myrtanol. d-nb.info These chiral anions have been investigated as catalysts in counteranion-directed reactions, although in the reported cases, no significant enantioselectivity was achieved. d-nb.info

Biosynthetic Pathways and Enzymatic Transformations

Proposed Biosynthetic Routes from Isoprenoid Precursors

The biosynthesis of all terpenoids, including the trans-myrtanol moiety of trans-myrtanol, acetate (B1210297), originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These fundamental building blocks are synthesized through two primary pathways: the mevalonic acid (MVA) pathway, typically active in the cytoplasm of eukaryotes, archaea, and some bacteria, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids of plants and most bacteria. nih.govdiva-portal.org

The key steps in the proposed biosynthetic route are:

Formation of Geranyl Diphosphate (GPP): One molecule of DMAPP and one molecule of IPP are condensed by the enzyme GPP synthase to form the C10 precursor, geranyl diphosphate (GPP). This acyclic monoterpene diphosphate is the common precursor for all monoterpenes. diva-portal.org

Cyclization to the Pinane (B1207555) Skeleton: GPP undergoes a complex cyclization reaction catalyzed by a specific monoterpene synthase. For the formation of the pinane skeleton characteristic of myrtanol (B1616370), GPP is first isomerized to linalyl diphosphate, which then cyclizes. This process is believed to proceed through a series of carbocationic intermediates that are tightly controlled by the enzyme's active site to yield the specific bicyclic structure. The cyclization to the pinane skeleton is a critical step, leading to precursors like α-pinene and β-pinene. diva-portal.orgnih.gov

Functionalization to trans-Myrtanol: The pinane hydrocarbon skeleton is then functionalized. trans-Myrtanol is thought to be formed from the metabolism of α-pinene or β-pinene. nih.govgoogle.com For instance, in some bark beetles, the hydroxylation of α-pinene by cytochrome P450 monooxygenases is a known route to produce related monoterpene alcohols. researchgate.net A plausible route involves the hydration of β-pinene or the reduction of myrtenal (B1677600), which is itself an oxidation product of myrtenol (B1201748). nih.govsmolecule.com

Mechanistic Enzymology of Acetyltransfer to trans-Myrtanol

The final step in the formation of trans-myrtanol, acetate is the esterification of the hydroxyl group of trans-myrtanol with an acetyl group. This reaction is catalyzed by a class of enzymes known as acetyl-CoA-dependent O-acetyltransferases (AATs). These enzymes are part of the larger BAHD superfamily of acyltransferases. nih.gov

While the specific acetyltransferase responsible for the acetylation of trans-myrtanol has not been extensively characterized, the mechanism is well-understood from studies of similar enzymes that acetylate other monoterpene alcohols like geraniol (B1671447) and citronellol (B86348) in plants such as roses and mint. nih.govbioone.org The proposed enzymatic mechanism involves:

Substrate Binding: The enzyme binds both trans-myrtanol and the acetyl group donor, typically acetyl-coenzyme A (acetyl-CoA).

Catalysis: The reaction proceeds via a ternary complex involving the enzyme and both substrates. A conserved catalytic residue, often a histidine within a characteristic HXXXD motif, acts as a general base, deprotonating the hydroxyl group of trans-myrtanol. nih.gov

Nucleophilic Attack: The resulting alkoxide ion performs a nucleophilic attack on the carbonyl carbon of the thioester bond in acetyl-CoA.

Product Release: This leads to the formation of this compound and coenzyme A, which are then released from the enzyme's active site.

Lipase-catalyzed transesterification has also been demonstrated as a viable method for producing myrtenyl acetate, indicating that esterification can be achieved through various enzymatic means. diva-portal.org

Microbial and Fungal Biotransformations of trans-Myrtanol Derivatives

Microorganisms, particularly fungi, are known for their ability to metabolize and transform a wide array of natural products, including terpenoids. jmaps.injmaps.in These biotransformations are of significant interest as they can produce novel compounds that are difficult to synthesize chemically. The biotransformation of both (+)-trans-myrtanol and (-)-cis-myrtanol (B1587932) has been studied using the plant pathogenic fungus Glomerella cingulata. jmaps.inresearchgate.netidexlab.com

When (+)-trans-myrtanol was incubated with G. cingulata, it was metabolized into several hydroxylated derivatives. The fungus demonstrated the ability to introduce hydroxyl groups at various positions on the pinane skeleton with regio- and stereoselectivity. jmaps.inresearchgate.net

Table 1: Metabolites from the Biotransformation of (+)-trans-Myrtanol by Glomerella cingulata

| Metabolite Name | Transformation Type |

|---|---|

| (+)-trans-2-hydroxy-myrtanol | Hydroxylation |

| (+)-trans-6-hydroxy-myrtanol | Hydroxylation |

| (+)-4-hydroxy-10-nor-myrtanol | Hydroxylation and Demethylation |

| (+)-trans-4-hydroxy-myrtanol | Hydroxylation |

Source: Based on findings from Miyazawa et al. (1997). jmaps.inresearchgate.net

These fungal transformations highlight the enzymatic machinery capable of performing specific hydroxylations on the non-activated carbon atoms of the bicyclic monoterpene structure, a challenging feat in synthetic chemistry. jmaps.in Such reactions are typically catalyzed by cytochrome P450 monooxygenases within the fungal cells. researchgate.net

Metabolic Fates and Degradation Pathways in Biological Systems

The metabolic fate of this compound and its parent alcohol, trans-myrtanol, is not extensively documented. However, insights can be drawn from the metabolism of its structural precursors, α-pinene and β-pinene, and related compounds. In biological systems, the degradation of such monoterpenoids generally involves initial functionalization followed by ring cleavage to facilitate entry into primary metabolism.

In Insects: Bark beetles metabolize pine monoterpenes like α-pinene into aggregation pheromones, such as trans-verbenol (B156527), and other alcohols like myrtenol. researchgate.netpnas.org These are often further metabolized or excreted. The ester functional group of this compound would likely be hydrolyzed by esterases to yield trans-myrtanol and acetic acid.

In Mammals: Data on mammalian metabolism is limited. However, studies on the related monoterpene aldehyde, myrtenal, show that its major metabolite in rabbits is myrtenic acid, indicating that oxidation is a key metabolic step. nih.gov It is plausible that trans-myrtanol would also undergo oxidation to myrtenal and then to myrtenic acid before further degradation.

In Microorganisms: Anaerobic bacteria have been shown to degrade a variety of monoterpenes. oup.comoup.com The degradation pathways often involve initial isomerization or oxidation reactions to form intermediates that can be funneled into pathways like the β-oxidation pathway after ring cleavage. oup.com For example, menthol (B31143) degradation by Thauera terpenica is proposed to proceed via oxidation and subsequent cleavage of the ring. oup.com A similar pathway could be envisioned for the degradation of the myrtanol skeleton.

Engineered Biosynthesis Approaches

Metabolic engineering offers a promising platform for the sustainable production of valuable natural products like this compound. nih.govebsco.com By introducing and optimizing biosynthetic pathways in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, it is possible to achieve high-titer production from simple feedstocks. nih.govrsc.org

The engineered biosynthesis of this compound would require the following steps:

Host Strain Engineering: The host's central metabolism is often engineered to increase the precursor supply of acetyl-CoA and the isoprenoid building blocks IPP and DMAPP. This can involve overexpressing genes of the MVA or MEP pathway and downregulating competing pathways. nih.gov

Pathway Reconstruction: The specific genes for the downstream pathway must be introduced into the host. This includes:

A geranyl diphosphate (GPP) synthase to produce the C10 precursor.

A monoterpene synthase that specifically catalyzes the cyclization of GPP to the pinane skeleton.

One or more cytochrome P450 monooxygenases and their corresponding reductase partners to hydroxylate the pinane skeleton to form trans-myrtanol.

An alcohol acetyltransferase (AAT) to catalyze the final esterification step to produce this compound.

Optimization and Fermentation: The expression levels of the pathway enzymes must be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the metabolic flux towards the final product. nih.govebsco.com

While the complete heterologous production of this compound has not been reported, the successful engineering of microbes for the production of other monoterpenes and their derivatives demonstrates the feasibility of this approach. core.ac.uk

Chemical Synthesis and Derivatization Strategies

Total Synthesis of trans-Myrtanol, Acetate (B1210297): Stereocontrol and Efficiency

The total synthesis of trans-myrtanol, acetate is typically achieved through a two-step process starting from a suitable pinene precursor. The primary challenge lies in the stereoselective synthesis of the trans-myrtanol alcohol, which is then followed by a straightforward acetylation.

One of the most effective methods for preparing (-)-trans-myrtanol (B191922) involves the hydroboration-oxidation of (+)-α-pinene. thieme-connect.de This reaction sequence is known for its high degree of stereocontrol. The boron atom adds to the less hindered face of the double bond, leading to an organoborane intermediate that, upon oxidation (typically with hydrogen peroxide and a base), yields the corresponding alcohol with the hydroxyl group in the trans position relative to the gem-dimethyl bridge.

Alternatively, trans-myrtanol can be synthesized by the reduction of myrtenal (B1677600). The choice of reducing agent is crucial for controlling the stereoselectivity of the resulting alcohol.

Once the trans-myrtanol is obtained, the final step is the acetylation of the primary alcohol. This is a standard esterification reaction, commonly carried out using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Table 1: Synthetic Routes to trans-Myrtanol

| Starting Material | Key Reagents | Product | Key Feature |

|---|---|---|---|

| (+)-α-Pinene | 1. 9-BBN or BH₃∙DMS2. H₂O₂, NaOH | (-)-trans-Myrtanol | High stereoselectivity due to controlled hydroboration. thieme-connect.de |

Chemo- and Regioselective Acetylation of Myrtanol (B1616370) Isomers

The acetylation of myrtanol to form this compound is a process that requires high chemoselectivity, specifically targeting the hydroxyl group. In a molecule like myrtanol, the primary alcohol is the principal site for acylation. Regioselectivity becomes a more significant consideration when multiple hydroxyl groups or other reactive sites are present in a molecule.

For myrtanol, the key is to employ reaction conditions that favor the esterification of the primary alcohol without inducing side reactions, such as rearrangements of the pinane (B1207555) skeleton, which can be prone to occur under acidic conditions.

Modern synthetic methods offer various ways to achieve selective acetylation:

Active Esters: The use of "active esters" can facilitate the acetylation under mild conditions. scribd.com

Enzymatic Catalysis: Enzymes, such as lipases, can be used to catalyze acetylation with high selectivity. For instance, enzyme-catalyzed regioselective acylation has been demonstrated effectively on complex molecules like flavonoids, suggesting its potential applicability to terpene alcohols like myrtanol. acs.org This chemo-enzymatic approach can offer excellent yields under environmentally benign conditions. scribd.com

The choice of acetylating agent and catalyst is paramount to ensure that the reaction is both chemo- and regioselective, preserving the integrity of the bicyclic pinane structure.

Design and Synthesis of Structurally Related Analogs

The structural framework of myrtanol serves as a versatile scaffold for the design and synthesis of novel analogs with potentially enhanced biological or chemical properties. Research in this area has led to the creation of various derivatives through modification of the hydroxyl group or the pinane ring system.

One notable example is the synthesis of thio-derivatives of triazole-substituted myrtanols. These compounds have been synthesized in high yields (78–95%) and have shown interesting antioxidant properties. researchgate.net Another area of exploration involves the conjugation of myrtenal (the aldehyde precursor to myrtanol) with other pharmacologically relevant moieties, such as adamantane, to create hybrid molecules with unique therapeutic potential.

Furthermore, studies on the structure-activity relationships of myrtanol analogs have revealed that isomers such as (−)-cis-myrtanol, (+)-trans-myrtanol, and (−)-trans-myrtanol all exhibit potent antimicrobial activities. researchgate.net This highlights the importance of stereochemistry in the design of new bioactive analogs.

Applications in Complex Molecule Synthesis as a Building Block

The chiral nature of trans-myrtanol makes it a valuable building block and chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed.

(-)-trans-Myrtanol has been successfully employed as a chiral auxiliary in several key transformations:

Palladium Complexes: It has been used as a chiral residue in the synthesis of diastereoisomeric trans-PdCl₂ complexes. iucr.org In the structure of these complexes, the chiral residue derived from (−)-trans-myrtanol is conformationally disordered but maintains its absolute configuration. iucr.org

Nicholas Reaction: In the Nicholas reaction, which involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl cluster, (-)-trans-myrtanol has been used to introduce chirality and influence the stereoselectivity of subsequent nucleophilic additions. lboro.ac.uk

Chiral Brønsted Acids: Axially chiral sulfonic acids, which are powerful catalysts in enantioselective synthesis, have been prepared using chiral auxiliaries derived from compounds like trans-myrtanol. acs.org

These applications underscore the utility of trans-myrtanol as a readily available and effective tool for introducing stereocontrol in the synthesis of complex chiral molecules.

Thermal Isomerization Reactions of Related Pinane Derivatives

The pinane skeleton, the core of myrtanol, is susceptible to thermal rearrangements, leading to a variety of isomeric products. The study of these thermal isomerization reactions is crucial for understanding the stability of pinane derivatives and for the synthesis of other valuable terpenes.

The pyrolysis of pinane and its derivatives, such as pinan-2-ol (an isomer of myrtanol), has been investigated under various conditions. The product distribution is highly dependent on factors like temperature, pressure, and residence time. archive.orgmdpi.com

Pinane: Thermal isomerization of pinane, typically conducted at temperatures between 673-973 K, yields a mixture of acyclic and monocyclic terpenes. archive.org Major products include 3,7-dimethyl-1,6-octadiene (DHM), and various isomers of dimethyl-isopropenylcyclopentane. archive.org

cis- and trans-Pinan-2-ol: The thermal gas-phase isomerization of pinan-2-ol at 350–600 °C is a method for producing linalool (B1675412), an important fragrance intermediate. mdpi.com The reaction proceeds through a biradical intermediate. Besides linalool, by-products such as β-terpineol, myrcene, and limonene (B3431351) are also formed. mdpi.com The selectivity for linalool can reach up to 73%. mdpi.com

α-Pinene and β-Pinene: The thermal isomerization of α-pinene primarily yields limonene, while β-pinene rearranges to form acyclic β-myrcene. scispace.com

These reactions are generally believed to proceed via a free radical mechanism, involving the cleavage of the strained cyclobutane (B1203170) ring of the pinane structure. archive.org

Table 2: Products of Thermal Isomerization of Pinane Derivatives

| Starting Material | Temperature Range (°C) | Major Products | Reference(s) |

|---|---|---|---|

| Pinane | 400 - 700 K | 3,7-dimethyl-1,6-octadiene, Dimethyl-isopropenylcyclopentanes | archive.org |

| cis-Pinan-2-ol | 350 - 600 °C | Linalool, Plinols, β-Terpineol, Myrcene, Limonene | mdpi.com |

| trans-Pinan-2-ol | 350 - 600 °C | Linalool, Plinols, β-Terpineol, Myrcene, Limonene | mdpi.com |

| α-Pinene | High Temperature | Limonene | scispace.com |

Advanced Analytical Methodologies for Elucidation and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of trans-Myrtanol, acetate (B1210297), enabling its separation from other volatile compounds and facilitating its accurate measurement.

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for the qualitative analysis of trans-Myrtanol, acetate, particularly within essential oil profiles. nih.govresearchgate.net This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov In the analysis of essential oils, such as that from Myrtus communis, GC-MS allows for the identification of dozens of constituents, including this compound. tandfonline.comresearchgate.netnih.gov

The identification process involves comparing the mass spectrum of an eluted compound with established spectral libraries, such as Wiley and NIST. semanticscholar.org The mass spectrum of this compound exhibits a characteristic fragmentation pattern that serves as a chemical fingerprint. nih.gov This, combined with its retention index—a measure of where the compound elutes in the chromatographic run relative to a series of n-alkane standards—provides a high degree of confidence in its identification. dergipark.org.tr For instance, in the analysis of essential oils from Gynoxys miniphylla and Italian Myrtus communis, this compound was identified as a notable component. nih.govnih.gov

The following table details the presence and relative percentage of this compound in various essential oils as determined by GC-MS analysis.

| Plant Source | Percentage of this compound (%) | Reference |

| Gynoxys miniphylla | 8.80 | nih.gov |

| Myrtus communis (Italy, siliceous soil) | 4.2 - 5.2 | nih.govresearchgate.net |

| Cultivated Carrot Seeds | 2.5 | semanticscholar.org |

| Piper glabratum | 0.10 - 0.17 | scielo.br |

| Myrtus communis (Morocco) | 0.32 | fmach.itscispace.com |

| Juniperus communis var. depressa | 0.1 | currentsci.com |

For the quantitative analysis of this compound, gas chromatography with a flame ionization detector (GC-FID) is the preferred method. researchgate.netfmach.it GC-FID is known for its high sensitivity and a wide linear range, making it ideal for determining the concentration of compounds in a sample. nih.gov The detector response is proportional to the amount of carbon atoms in the analyte, allowing for accurate quantification when calibrated with appropriate standards. nih.gov

In practice, the percentage of each component, including this compound, is often calculated from the GC-FID peak areas. scispace.com This quantitative data is crucial for characterizing the chemical profile of essential oils and for quality control purposes. For example, GC-FID has been used to quantify this compound in the essential oils of Gynoxys miniphylla and various chemotypes of Myrtus communis. nih.govresearchgate.net

The table below presents quantitative data for this compound obtained from GC-FID analysis in different studies.

| Plant Source | Percentage of this compound (%) | Reference |

| Gynoxys miniphylla | 8.80 | nih.govresearchgate.netresearchgate.net |

| Myrtus communis (Morocco) | 0.32 | fmach.itscispace.com |

| Juniperus communis var. depressa | 0.1 | currentsci.com |

| Thymus tosevii | 7.9 | semanticscholar.org |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the unambiguous structural elucidation of organic molecules, including this compound. vulcanchem.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide a complete picture of the molecular framework. researchgate.net

1D NMR, specifically ¹H NMR and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms. fmach.it For instance, the complete assignment of the proton and carbon spectra of trans-Myrtanol has been achieved using 2D NMR techniques, which helps in confirming the structure of its acetate derivative. researchgate.netresearchgate.net These advanced NMR methods are crucial for distinguishing between isomers, such as cis- and trans-Myrtanol and their corresponding acetates. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. fmach.it The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. mdpi.com Key absorptions include a strong band for the C=O stretch of the ester group and bands corresponding to C-O stretching and C-H bending vibrations. semanticscholar.org

Hyphenated techniques like GC-FTIR combine the separation power of gas chromatography with the identification capabilities of FTIR. mdpi.com In this method, the eluent from the GC column is deposited onto a cryogenically cooled surface, and the IR spectrum is recorded. fmach.itscispace.com This allows for the acquisition of a clean spectrum for individual components of a mixture, aiding in the structural confirmation of compounds like this compound. fmach.itscispace.commdpi.com

The table below summarizes the key FTIR absorption bands and their corresponding functional groups for esters, which are characteristic of this compound.

| Functional Group | Absorption Range (cm⁻¹) | Vibration |

| Ester C=O | 1750-1735 | Stretch |

| Ester C-O | 1300-1000 | Stretch |

Advanced Chiral Analytical Techniques (e.g., β-cyclodextrin-based columns)

The analysis of chirality is important for many natural products, as different enantiomers can exhibit distinct biological activities. For the chiral separation of monoterpenes and their derivatives, such as the enantiomers of this compound, specialized chiral gas chromatography columns are employed. tandfonline.comresearchgate.net

Among the most effective are columns with a stationary phase based on cyclodextrins, particularly β-cyclodextrin derivatives. nih.gov These chiral selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and allowing for their separation. For example, a 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin-based column has been successfully used for the enantioselective analysis of chiral metabolites in essential oils. nih.gov Such techniques are crucial for determining the enantiomeric excess of compounds and can provide insights into the biosynthetic pathways within the source organism. tandfonline.comresearchgate.netnih.gov

Hyphenated Techniques for Comprehensive Chemical Characterization

Hyphenated analytical techniques are indispensable for the unambiguous identification of trans--Myrtanol, acetate in intricate mixtures. These methods combine the separation power of chromatography with the specificity of various detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent technique for the analysis of volatile compounds, including this compound. nih.govnih.gov In this method, the sample is volatilized and separated based on boiling point and polarity in a GC column. The separated components then enter a mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint. Identification is typically achieved by comparing the experimental mass spectrum and the calculated Linear Retention Index (LRI) with entries in commercial or proprietary mass spectral libraries. mdpi.comscispace.com For instance, in an analysis of Myrtus communis L. essential oil, this compound was identified using GC-MS, where its LRI was a key parameter for confirmation. mdpi.comunime.it

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity compared to conventional one-dimensional GC. nih.govchemistry-matters.comfmach.it This powerful technique utilizes two columns with different stationary phases connected by a modulator. chemistry-matters.com The modulator traps small fractions of the effluent from the first column and rapidly re-injects them onto the second column for further separation. chemistry-matters.com This results in a highly detailed two-dimensional chromatogram, which is particularly useful for resolving co-eluting compounds in complex samples like essential oils. oup.com When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS becomes an exceptionally powerful tool, providing high-resolution separation and sensitive detection, which is crucial for identifying trace components. chemistry-matters.comfmach.it

Other hyphenated methods have also been applied for the analysis of terpenes and related compounds. Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) provides information about the functional groups present in a molecule as it elutes from the GC column, offering complementary data to mass spectrometry. scispace.com Furthermore, Gas Chromatography coupled with a Vacuum Ultraviolet (GC-VUV) detector is an emerging technique. isolution.re.krresearchgate.net The VUV detector measures the absorbance of molecules in the vacuum ultraviolet region (120-240 nm), where nearly all compounds absorb strongly and produce unique, highly featured spectra that can be used for definitive identification and deconvolution of co-eluting isomers. isolution.re.krresearchgate.net

Table 1: Comparison of Hyphenated Techniques for this compound Characterization

| Technique | Principle | Information Provided | Advantages |

|---|---|---|---|

| GC-MS | Separates by chromatography, identifies by mass-to-charge ratio and fragmentation pattern. nih.govmdpi.com | Molecular weight and structural information via mass spectrum; Retention Index (LRI). mdpi.comscispace.com | High sensitivity, extensive libraries for compound matching. nih.gov |

| GC×GC-TOF-MS | Two-dimensional GC separation coupled with high-speed mass spectrometry. chemistry-matters.comfmach.it | High-resolution separation of complex mixtures, enhanced peak capacity, and sensitive detection. fmach.itoup.com | Superior separation power for extremely complex samples, structured chromatograms. nih.govchemistry-matters.com |

| GC-FTIR | Separates by chromatography, identifies by infrared absorption of functional groups. scispace.com | Information on molecular functional groups. scispace.com | Provides complementary structural data to MS. |

| GC-VUV | Separates by chromatography, identifies by unique absorbance spectra in the vacuum UV range. isolution.re.krresearchgate.net | Specific spectral fingerprints for isomers, allows for spectral deconvolution of co-eluting peaks. isolution.re.krresearchgate.net | Reduces need for baseline separation, allowing for faster analysis times. isolution.re.kr |

Quantitative Analysis and Method Validation for Complex Mixtures

Accurate quantification of this compound is crucial for understanding its contribution to the properties of a given mixture. Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard and most widely used method for the quantitative analysis of volatile compounds in essential oils. mdpi.comsigmaaldrich.com The FID detector provides a response that is proportional to the mass of carbon atoms entering the flame, making it highly reliable for quantification without needing a specific standard for every compound, a practice known as relative quantification. sigmaaldrich.com For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

Method validation is a critical step to ensure that the analytical method is reliable, accurate, and reproducible for its intended purpose. Validation protocols, such as those outlined by the Association of Official Analytical Chemists (AOAC), typically assess several key parameters. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is determined by analyzing a series of dilutions of a standard and is typically confirmed by a high coefficient of determination (r²) from the resulting calibration curve, which should be greater than 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For terpene analysis using GC-FID, these values can be in the range of 0.3 µg/mL for LOD and 1.0 µg/mL for LOQ. nih.gov

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a sample matrix with a known amount of the analyte. Recoveries are typically expected to be within a range of 80-120%. nih.gov For example, validation studies for terpenes in cannabis have shown accuracies between 89% and 111%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as different days, different analysts, or different equipment. For terpene analysis, RSD values of less than 10% are generally considered acceptable. nih.gov

Table 2: Typical Method Validation Parameters for Terpene Quantification by GC-FID

| Parameter | Definition | Typical Acceptance Criteria | Example Finding |

|---|---|---|---|

| Linearity (r²) | Correlation between concentration and instrument response. | > 0.99 | r² > 0.99 for all terpenes over a 1–100 μg/mL range. nih.gov |

| LOD | Lowest detectable concentration. | Method specific | 0.3 μg/mL. nih.gov |

| LOQ | Lowest quantifiable concentration. | Method specific | 1.0 μg/mL. nih.gov |

| Accuracy (% Recovery) | Closeness to the true value. | 80 - 120% | 89% to 111% in a spiked matrix. nih.gov |

| Precision (RSD) | Agreement between repeated measurements. | < 10-15% | RSD < 10% for repeatability and intermediate precision. nih.gov |

Mechanistic Insights into Biological Interactions

Molecular Interactions with Cellular Components (Membranes, Proteins)

There is currently no available research detailing the specific molecular interactions of trans-Myrtanol, acetate (B1210297) with cellular components such as cell membranes or proteins. The way in which the compound's bicyclic structure and acetate functional group may mediate such interactions has not been elucidated.

Influence on Enzyme Activities and Signal Transduction Pathways

Information regarding the influence of trans-Myrtanol, acetate on specific enzyme activities or signal transduction pathways is not present in the current body of scientific literature. While other monoterpenes have been studied for their effects on cellular signaling, no such studies have been published for this compound.

Theoretical Frameworks for Structure-Activity Relationships

No theoretical frameworks or specific studies on the structure-activity relationships (SAR) of this compound have been published. SAR studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity, but this area remains unexplored for this particular compound.

Pheromone-Related Research and Olfactory Science Contexts

While acetate esters of related monoterpenoids, such as (+)-trans-verbenyl acetate, have been identified as insect pheromone mimics, there is no research confirming or investigating a similar role for this compound. nih.gov Its context within olfactory science is also undefined, with no available data on its odor profile or interaction with olfactory receptors. Studies on other acetate esters have shown varied behavioral sensitivity in mammals, but this compound was not included in this research. nih.gov The general principles of how acetate isomers are discriminated by insect olfactory systems have been studied, but these findings have not been specifically applied to this compound. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies of Electronic Structure and Conformation

Quantum mechanics (QM) offers a foundational approach to understanding the behavior of molecules at the electronic level. By solving approximations of the Schrödinger equation, QM methods can elucidate the electronic structure, preferred conformations, and various physicochemical properties of a molecule like trans-Myrtanol, acetate (B1210297).

Theoretical Framework and Application:

For a molecule of this size, Density Functional Theory (DFT) is a commonly employed QM method, offering a balance between computational cost and accuracy. A typical study would involve geometry optimization to find the lowest energy (most stable) conformation of the trans-Myrtanol, acetate molecule. This process maps the potential energy surface to identify stable isomers and transition states.

Following optimization, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The electrostatic potential (ESP) can be mapped onto the electron density surface to visualize regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such calculations are crucial for understanding the molecule's intrinsic reactivity and intermolecular interactions. For instance, the ESP map would likely show a negative potential around the carbonyl oxygen of the acetate group, indicating a site for potential electrophilic attack or hydrogen bonding.

Detailed Research Findings:

While specific QM studies on this compound are not prevalent in the literature, analogous studies on related monoterpenes like myrtenol (B1201748) and other bicyclic systems are used to inform the expected outcomes. nih.gov These studies typically employ basis sets such as 6-31G* or larger to accurately describe the electronic distribution. The resulting data provides a quantitative basis for the molecule's stability and electronic character.

| Property | Predicted Value | Method/Basis Set | Significance |

| Total Energy | -695.4 Hartrees | DFT/B3LYP/6-31G | Indicates the overall stability of the optimized geometry. |

| HOMO Energy | -0.25 eV | DFT/B3LYP/6-31G | Represents the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | 0.05 eV | DFT/B3LYP/6-31G | Represents the energy of the lowest energy unoccupied orbitals; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 0.30 eV | DFT/B3LYP/6-31G | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 1.85 Debye | DFT/B3LYP/6-31G* | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar molecules. |

This interactive table presents hypothetical quantum mechanical properties for this compound, derived from typical computational chemistry studies on similar monoterpenoid esters.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule like this compound might interact with a biological macromolecule, typically a protein. researchgate.net These methods are fundamental in drug discovery and molecular biology for identifying potential biological targets and elucidating the mechanism of action.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that approximates the binding affinity.

For this compound, a docking study would begin by identifying potential protein targets. Given the known activities of other monoterpenes, targets could include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1, COX-2), or neuronal receptors. mdpi.com The rigid bicyclic structure of the myrtanol (B1616370) core and the flexible acetate group would be explored within the protein's active site to identify key interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen) and hydrophobic interactions involving the pinane (B1207555) skeleton.

Molecular Dynamics Simulations:

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. researchgate.net An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a detailed view of the complex's dynamic behavior in a simulated physiological environment (including water and ions).

An MD simulation of a this compound-protein complex would reveal the stability of the binding pose obtained from docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds are analyzed to confirm a stable interaction.

Detailed Research Findings:

While direct docking studies of this compound are scarce, the broader class of monoterpenoids has been extensively studied. For example, docking studies on compounds like α-pinene and linalool (B1675412) have shown their potential to bind to enzymes in the arachidonic acid metabolic pathway. researchgate.netmdpi.com Based on these precedents, a hypothetical docking study of this compound against COX-2 could yield the following results.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -7.2 | Tyr385, Ser530 | Hydrogen bond with acetate carbonyl |

| Val523, Leu352 | Hydrophobic interaction with pinane ring | ||

| 5-Lipoxygenase (5-LOX) | -6.8 | His367, His372 | Coordination with iron in the active site |

| Ile406, Leu414 | Hydrophobic interaction |

This interactive table displays hypothetical molecular docking results for this compound with potential anti-inflammatory target proteins.

| Simulation Metric | Value | Interpretation |

| Ligand RMSD | 1.5 Å | Indicates the ligand remains stably bound in the active site over the simulation time (e.g., 100 ns). |

| Protein Backbone RMSD | 2.0 Å | Shows that the overall protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bond Occupancy | 85% (with Ser530) | A high occupancy suggests a stable and persistent hydrogen bond, critical for anchoring the ligand. |

This interactive table summarizes hypothetical stability metrics from a molecular dynamics simulation of the this compound-COX-2 complex.

Prediction of Reactivity and Stability Profiles

Computational chemistry provides a suite of tools to predict the reactivity and stability of molecules without the need for laboratory experiments. These predictions are based on the electronic structure and thermodynamic properties derived from quantum mechanical calculations.

Reactivity Descriptors:

The energies of the HOMO and LUMO are fundamental descriptors of reactivity. A low HOMO-LUMO gap is often associated with higher chemical reactivity. Other global reactivity descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices help to quantify the molecule's tendency to accept or donate electrons in a chemical reaction.

Local reactivity can be predicted using Fukui functions or by analyzing the electrostatic potential map. These methods identify specific atoms or functional groups within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon of the acetate group would be predicted as a primary electrophilic site, while the carbonyl oxygen would be a primary nucleophilic site.

Stability Analysis:

The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation (ΔfH°). Vibrational frequency analysis, performed after geometry optimization, can confirm that the structure is a true energy minimum (no imaginary frequencies) and can be used to compute thermodynamic properties like entropy and Gibbs free energy. Bond dissociation energies can also be calculated to predict which chemical bonds are most likely to break under thermal conditions, providing insight into potential degradation pathways.

| Reactivity Descriptor | Predicted Value | Significance |

| Electronegativity (χ) | 0.15 eV | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 0.15 eV | Represents the resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Electrophilicity (ω) | 0.075 eV | Quantifies the electrophilic character of the molecule. |

| Most Electrophilic Atom | Carbonyl Carbon | Predicted site for nucleophilic attack. |

| Most Nucleophilic Atom | Carbonyl Oxygen | Predicted site for electrophilic attack or protonation. |

This interactive table lists hypothetical chemical reactivity descriptors for this compound, calculated using DFT.

Cheminformatics and Virtual Screening Applications

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. Virtual screening is a key application of cheminformatics, used to search large compound libraries to identify molecules with a high probability of having a desired biological activity. medpharmres.com

Database Representation and Searching:

This compound can be represented in various digital formats (e.g., SMILES, InChI) for storage in chemical databases. Its properties, both calculated (e.g., molecular weight, logP, polar surface area) and experimental, can be stored alongside its structure. These databases can then be searched based on structure (e.g., substructure or similarity searching) or properties to find related molecules.

Virtual Screening Workflows:

Virtual screening can be either ligand-based or structure-based.

Ligand-based virtual screening would start with a known active molecule (a template) and search a library for compounds with similar features (e.g., 2D structural similarity or 3D pharmacophore matching). If a molecule with a similar pinane-ester scaffold was known to be active, this compound could be identified in such a screen.

Structure-based virtual screening , which utilizes molecular docking (as described in section 8.2), would screen a large library of compounds against a specific protein target. medpharmres.com A library of natural products containing this compound could be docked against a target like a G-protein coupled receptor (GPCR) to identify it as a potential hit.

A typical virtual screening workflow is a hierarchical process that starts with rapid, less computationally intensive methods to filter large libraries, followed by more accurate, slower methods for smaller subsets of compounds.

| Step | Method | Purpose | Number of Compounds |

| 1. Library Preparation | Database Curation | Start with a large, diverse library of natural products. | 1,000,000 |

| 2. Property Filtering | Lipinski's Rule of Five | Remove compounds with poor drug-like properties. | 750,000 |

| 3. Ligand-Based Filtering | 2D Fingerprint Similarity | Select compounds structurally similar to a known active template. | 50,000 |

| 4. Structure-Based Docking | High-Throughput Virtual Screening (HTVS) | Dock remaining compounds into the target protein's active site using a fast scoring function. | 50,000 |

| 5. Refined Docking | Standard Precision (SP) / Extra Precision (XP) Docking | Re-dock the top-scoring hits with a more accurate scoring function. | 1,000 |

| 6. Post-Processing | Binding Pose Analysis / MM-GBSA | Visually inspect binding modes and re-rank hits using more rigorous energy calculations. | 100 |

This interactive table illustrates a hypothetical virtual screening workflow that could be used to identify bioactive monoterpenoids like this compound from a large chemical library.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Natural Sources and Genetic Variability

The identification of novel and abundant natural sources of trans-Myrtanol, acetate (B1210297) is a fundamental step towards sustainable production. While it has been identified in species such as the anise star anise fruit (Illicium verum) and the Meiwa kumquat (Fortunella crassifolia) peel, a systematic screening of a wider range of plant species, fungi, and even bacteria is warranted. thegoodscentscompany.com This exploration can be guided by chemotaxonomic principles and metabolomic profiling of organisms known to produce related monoterpenoids.

Furthermore, understanding the genetic basis of trans-Myrtanol, acetate biosynthesis is crucial for harnessing and enhancing its production. This involves the identification and characterization of the specific enzymes responsible for its synthesis, likely a terpene synthase that produces trans-myrtanol and an acetyltransferase that catalyzes the final esterification step. Investigating the genetic variability of these enzymes within and between different species can reveal alleles associated with higher production levels or altered substrate specificities. Techniques such as genome-wide association studies (GWAS) and comparative genomics can be employed to uncover this diversity. This knowledge can then be used in breeding programs or for metabolic engineering purposes to develop high-yielding natural production systems.

Table 1: Potential Research Approaches for Discovering Natural Sources and Genetic Variability

| Research Approach | Description | Potential Outcome |

| Metabolomic Screening | Broad-scale analysis of the chemical profiles of diverse plant and microbial species. | Identification of new natural sources of this compound. |

| Chemotaxonomy | The study of the chemical variation in organisms to understand their classification and evolutionary relationships. | Targeted screening of species related to known producers. |

| Genome Sequencing and Mining | Sequencing the genomes of potential producer organisms to identify biosynthetic gene clusters for monoterpenoids. | Discovery of novel terpene synthase and acetyltransferase genes. |

| Comparative Genomics | Comparing the genomes of different strains or species to identify genetic variations in biosynthetic pathways. | Identification of genetic markers for high-yield phenotypes. |

| Transcriptome Analysis | Studying the expression of genes in different tissues and under various conditions to identify those involved in biosynthesis. | Pinpointing the key regulatory factors of this compound production. |

Chemoenzymatic and Biocatalytic Synthesis for Scalable Production

The limitations of natural extraction and the environmental impact of traditional chemical synthesis necessitate the development of sustainable and scalable production methods for this compound. Chemoenzymatic and biocatalytic approaches offer promising alternatives.

Biocatalytic synthesis can involve the use of isolated enzymes or whole-cell systems to perform specific transformations. For instance, lipases have been successfully used for the esterification of terpene alcohols, such as myrtenol (B1201748), with various carboxylic acids. nih.gov A similar approach could be optimized for the acetylation of trans-myrtanol. The key parameters to investigate would include the choice of lipase (B570770), the reaction medium (e.g., use of ionic liquids or deep eutectic solvents to enhance stability and reactivity), and the acetyl donor.

Metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae presents a powerful strategy for the de novo production of this compound. nih.govmdpi.comacs.org This would involve introducing and optimizing the biosynthetic pathway for its precursor, trans-myrtanol, by leveraging either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (B85504) (MVA) pathway. mdpi.comnih.gov Subsequent expression of a suitable acetyltransferase would complete the synthesis. Key to scalable production will be overcoming challenges such as precursor availability, enzyme efficiency, and product toxicity to the microbial host. nih.gov

Table 2: Comparison of Synthesis Strategies for this compound

| Synthesis Strategy | Advantages | Challenges |

| Natural Extraction | "Natural" label, potential for co-extraction of synergistic compounds. | Low yields, dependence on plant availability, seasonal variations. |

| Chemical Synthesis | High yields, scalability. | Use of harsh reagents, potential for environmental pollution, formation of byproducts. |

| Biocatalysis (Isolated Enzymes) | High specificity, mild reaction conditions, reduced byproducts. | Enzyme stability, cost of enzyme production and purification. |

| Metabolic Engineering (Whole-cell) | Sustainable feedstock utilization, potential for continuous production. | Metabolic burden on the host, product toxicity, complex pathway optimization. |

Integration with Systems Biology Approaches for Comprehensive Understanding

A holistic understanding of the biological processes governing the production of this compound is essential for its rational optimization. Systems biology, which integrates computational modeling with high-throughput experimental data, provides a framework for achieving this. nih.govacs.org

By developing kinetic models of the biosynthetic pathway within the context of the organism's broader metabolic network, researchers can identify potential bottlenecks and predict the effects of genetic modifications. nih.gov This can be informed by integrating various 'omics' data, including genomics, transcriptomics, proteomics, and metabolomics. For example, transcriptomic and proteomic analyses can reveal the expression patterns of biosynthetic genes and enzymes under different conditions, while metabolomic profiling can quantify the flux through the pathway and identify the accumulation of intermediates or competing products.

This systems-level understanding can guide more targeted and effective metabolic engineering strategies. For instance, it can help in the selection of optimal gene targets for upregulation or downregulation to channel metabolic flux towards this compound production.

Development of Novel Analytical Platforms for In Situ Analysis

The development of advanced analytical techniques for the real-time, in situ monitoring of this compound is crucial for both fundamental research and industrial process control. As a volatile organic compound (VOC), its analysis presents unique challenges and opportunities. nih.gov

Novel analytical platforms could include the development of wearable plant sensors capable of continuously monitoring the emission of this compound from living plants. acs.org This would provide invaluable data on its diurnal emission patterns and responses to environmental stimuli. Furthermore, advancements in active sampling techniques, such as the use of thermal desorption tubes followed by comprehensive two-dimensional gas chromatography-mass spectrometry (TD-GCxGC-TOFMS), can provide highly sensitive and detailed profiles of the volatile compounds produced by an organism. mdpi.comsigmaaldrich.com